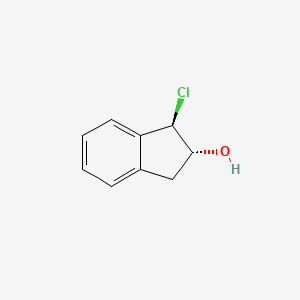
(1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique structure, which includes a chlorine atom and a hydroxyl group attached to an indene backbone. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific three-dimensional arrangement of its atoms, making it a valuable molecule for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene backbone.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be carried out using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for maximizing the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted indene derivatives.
科学的研究の応用
(1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The presence of the chlorine and hydroxyl groups allows for various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its overall activity.
類似化合物との比較
Similar Compounds
(1S,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol: The enantiomer of (1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol, with different stereochemistry.
1-chloro-2,3-dihydro-1H-inden-2-ol: A racemic mixture containing both (1R,2R) and (1S,2S) enantiomers.
1-bromo-2,3-dihydro-1H-inden-2-ol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for enantioselective synthesis and applications where chirality plays a critical role.
特性
CAS番号 |
61221-45-2 |
|---|---|
分子式 |
C9H9ClO |
分子量 |
168.62 g/mol |
IUPAC名 |
(1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H9ClO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 |
InChIキー |
OQRMSAKQNPJCDE-RKDXNWHRSA-N |
異性体SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)Cl)O |
正規SMILES |
C1C(C(C2=CC=CC=C21)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)


![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)




![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)
![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)

